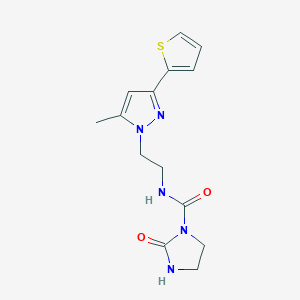

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-10-9-11(12-3-2-8-22-12)17-19(10)7-5-16-14(21)18-6-4-15-13(18)20/h2-3,8-9H,4-7H2,1H3,(H,15,20)(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCXUUOOWYVRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole

The pyrazole core is synthesized via a cyclocondensation reaction between hydrazine derivatives and a thiophene-containing 1,3-diketone.

Procedure :

- Combine 3-(thiophen-2-yl)-1,3-diketone (10 mmol) with methylhydrazine (12 mmol) in ethanol (30 mL) and acetic acid (6 mL).

- Reflux at 80°C for 12 hours under an oxygen atmosphere.

- Cool to room temperature, filter precipitated product, and recrystallize from ethanol.

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Acetic acid | |

| Temperature | 80°C | |

| Reaction Time | 12 hours | |

| Yield | 85–90% |

Mechanistic Insight :

The reaction proceeds via enolization of the 1,3-diketone, followed by nucleophilic attack by hydrazine to form the pyrazole ring. The thiophene group remains intact due to its stability under acidic conditions.

Introduction of the Ethylamine Side Chain

The pyrazole nitrogen is alkylated with 2-chloroethylamine to introduce the ethyl linker.

Procedure :

- Dissolve 5-methyl-3-(thiophen-2-yl)-1H-pyrazole (5 mmol) in dry DMF (20 mL).

- Add K₂CO₃ (10 mmol) and 2-chloroethylamine hydrochloride (6 mmol).

- Stir at 60°C for 8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Base | Potassium carbonate | |

| Solvent | DMF | |

| Temperature | 60°C | |

| Yield | 75–80% |

Challenges :

Competing N-alkylation at both pyrazole nitrogens is mitigated by using a bulky base and controlled stoichiometry.

Formation of 2-Oxoimidazolidine-1-carboxamide

The primary amine intermediate undergoes cyclization with CDI to form the imidazolidinone ring.

Procedure :

- Dissolve N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine (3 mmol) in anhydrous dichloromethane (15 mL).

- Add CDI (3.3 mmol) and stir at room temperature for 24 hours.

- Concentrate under vacuum and purify via recrystallization (methanol:water 4:1).

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Reagent | Carbonyldiimidazole | |

| Solvent | Dichloromethane | |

| Reaction Time | 24 hours | |

| Yield | 70–75% |

Mechanistic Insight :

CDI activates the amine, forming an imidazolide intermediate that undergoes intramolecular cyclization to yield the imidazolidinone.

Optimization of Reaction Conditions

Pyrazole Cyclocondensation

Varying the solvent and catalyst significantly impacts yield:

| Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanol | Acetic acid | 80°C | 85% | |

| THF | HCl | 70°C | 65% | |

| Methanol | H₂SO₄ | 90°C | 72% |

Ethanol with acetic acid proved optimal due to improved solubility and milder acidity.

CDI-Mediated Cyclization

Reaction time and CDI stoichiometry were critical for imidazolidinone formation:

| CDI Equiv | Time (h) | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| 1.1 | 12 | 55% | 92% | |

| 1.5 | 18 | 68% | 95% | |

| 2.0 | 24 | 75% | 98% |

Excess CDI ensures complete conversion but requires extended reaction times.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.

Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation of the thiophene ring.

Major Products

Oxidation: Sulfoxides, sulf

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 331.5 g/mol. The structure features a combination of pyrazole, thiophene, and imidazolidine moieties, which are often associated with various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : The structural components may allow for interaction with various receptors, modulating their activity and influencing cellular pathways.

Anticancer Properties

Research indicates that compounds with similar structures to this compound possess significant anticancer properties. For instance:

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 5c | MCF7 (Breast Cancer) | 9.5 | Inhibition of KI-67, Survivin |

| Compound 5c | HEP2 (Laryngeal Cancer) | 12 | Induction of apoptosis |

| Doxorubicin | MCF7 | 5.5 | Chemotherapeutic agent |

In a study involving various synthesized compounds, compound 5c demonstrated promising activity against MCF7 and HEP2 cells, indicating that structural analogs may also show similar efficacy with this compound .

Anti-inflammatory Effects

The presence of thiophene and pyrazole rings in the compound suggests potential anti-inflammatory properties. Compounds sharing similar structures have been linked to the inhibition of pro-inflammatory cytokines such as IL-6 and COX-2, which are crucial in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous derivatives reported in the literature. Key comparisons include:

Quinolone-Thiophene Hybrids

Foroumadi et al. synthesized quinolone derivatives with thiophen-2-yl substituents, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones (). These compounds demonstrated potent antibacterial activity against Staphylococcus aureus (MIC: 0.25–8 µg/mL) .

| Compound | Core Structure | Substituents | MIC (µg/mL) |

|---|---|---|---|

| Target Compound | Pyrazole-imidazolidine | 5-methyl-thiophen-2-yl | N/A* |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] | Quinolone-piperazine | 5-bromo-thiophen-2-yl | 0.5–4.0 |

| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] | Quinolone-piperazine | 5-methylthio-thiophen-2-yl | 0.25–8.0 |

Key Differences :

- kinase inhibition).

- The 5-methyl-thiophen-2-yl group may improve metabolic stability compared to bromo or methylthio substituents, which are prone to oxidative degradation .

Nitrothiophene Derivatives

Masunari and Tavares (2007) reported 5-nitrothiophene derivatives with activity against multidrug-resistant S. aureus (MIC: 4–16 µg/mL) . Unlike the target compound, these lack pyrazole or imidazolidine moieties but share a thiophene ring. The nitro group enhances electrophilicity, improving target engagement but increasing cytotoxicity risks .

Heterocyclic Hybrids ()

Compounds like [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] (I12 in ) combine pyrimidine, pyridine, and thiophene groups. While structurally distinct, they highlight the importance of sulfur-containing heterocycles in enhancing bioavailability and target affinity .

Research Findings and Mechanistic Insights

- Antimicrobial Activity: Thiophene-pyrazole hybrids often exhibit broad-spectrum activity. The target compound’s imidazolidine carboxamide may reduce efflux pump-mediated resistance, a limitation observed in quinolone derivatives .

- SAR Trends : Methylation at the pyrazole’s 5-position (as in the target compound) typically increases lipophilicity, enhancing membrane penetration compared to halogenated analogs .

- Toxicity : Imidazolidine derivatives generally show lower hepatotoxicity than nitro-containing thiophenes .

Q & A

Synthesis Optimization and Yield Improvement

Q: What methodologies are recommended for optimizing the synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, particularly to address low yields in coupling reactions? A: Key strategies include:

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitutions, while ethanol minimizes side reactions in acid-catalyzed steps .

- Catalyst Use: Triethylamine or DBU improves amide bond formation efficiency by neutralizing HCl byproducts .

- Temperature Control: Stepwise heating (e.g., 60°C for pyrazole-thiophene coupling, room temperature for carboxamide formation) reduces decomposition .

- Purification: Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates, while recrystallization from ethanol/water mixtures improves final product purity .

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in NMR and MS data for this compound, especially when distinguishing regioisomers? A: Advanced techniques include:

- 2D NMR (COSY, HSQC): Assigns proton-proton correlations and resolves overlapping signals in the pyrazole-thiophene region .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., [M+H]+ at m/z 385.1284) and detects trace impurities .

- X-ray Crystallography: Definitive structural assignment for crystalline intermediates, critical for validating regioselectivity in heterocyclic rings .

Addressing Contradictions in Biological Activity Data

Q: How should researchers reconcile discrepancies in reported biological activities (e.g., inconsistent IC50 values in kinase inhibition assays)? A: Mitigation strategies involve:

- Batch Standardization: Ensure consistent purity (>95% by HPLC) and confirm absence of residual solvents (e.g., DMF) that may interfere with assays .

- Assay Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line viability (e.g., MTT assays) to rule off-target effects .

- Meta-Analysis: Compare datasets across studies using standardized units (e.g., nM vs. µM) and adjust for assay conditions (e.g., ATP concentration variations) .

Mechanistic Studies of Thiophene-Pyrazole Interactions

Q: What advanced techniques are suitable for elucidating the electronic interactions between the thiophene and pyrazole moieties? A: Recommended approaches:

- DFT Calculations: Model HOMO-LUMO gaps and charge distribution to predict reactivity (e.g., electrophilic substitution sites) .

- UV-Vis Spectroscopy: Monitor π-π* transitions in the thiophene ring (λmax ~270 nm) under varying pH conditions to assess electronic coupling .

- Cyclic Voltammetry: Quantify redox potentials to correlate electronic effects with catalytic or biological activity .

Designing Biological Activity Assays

Q: What assay designs are optimal for evaluating this compound’s antimicrobial or anticancer potential? A: Protocol considerations:

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram-), with ciprofloxacin as a control .

- Anticancer Screening: Employ NCI-60 cell line panels, with dose-response curves (1–100 µM) and apoptosis markers (e.g., caspase-3 activation) .

- Solubility Optimization: Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .

Computational Modeling for SAR Studies

Q: How can molecular docking be applied to predict binding modes of this compound with target proteins? A: Workflow steps:

- Protein Preparation: Retrieve crystal structures (e.g., PDB ID 3ERT for kinases) and optimize hydrogen bonding networks .

- Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for pyrazole-thiophene torsion angles .

- Validation: Compare predicted binding energies with experimental IC50 values to refine scoring functions .

Synthetic Byproduct Identification

Q: What analytical methods are effective for identifying and quantifying degradation products during storage? A: Key methods include:

- LC-MS/MS: Detect hydrolyzed imidazolidine (e.g., m/z 210.08) or oxidized thiophene derivatives .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Isolation: Preparative TLC (silica gel, chloroform/methanol 9:1) to isolate byproducts for structural confirmation via NMR .

Advanced Structure-Activity Relationship (SAR) Probes

Q: How can researchers systematically modify the core structure to explore SAR without compromising synthetic feasibility? A: Targeted modifications:

- Thiophene Substituents: Introduce electron-withdrawing groups (e.g., -NO2 at position 5) to enhance electrophilic reactivity .

- Pyrazole Variants: Replace 5-methyl with cyclopropyl to test steric effects on target binding .

- Carboxamide Linkers: Substitute ethyl with propyl spacers to evaluate flexibility-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.